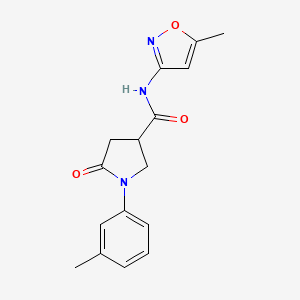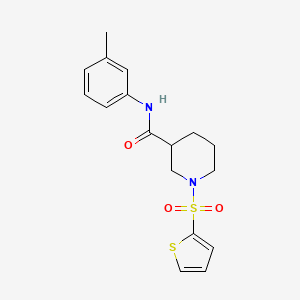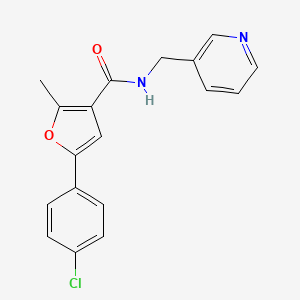![molecular formula C23H29N3O3 B4673072 N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B4673072.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-isobutoxybenzamide
説明
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-isobutoxybenzamide, commonly known as APB, is a synthetic compound that has been widely used in scientific research. APB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects in different experimental models.
作用機序
The mechanism of action of APB is not well understood. However, it has been suggested that APB may act as a modulator of neurotransmitter systems, particularly the dopamine system. APB has been found to increase dopamine release in the nucleus accumbens, a brain region that is associated with reward processing. It has also been shown to increase the expression of dopamine receptors in the prefrontal cortex, a brain region that is involved in decision-making and impulse control.
Biochemical and Physiological Effects
APB has been found to exhibit various biochemical and physiological effects in different experimental models. It has been shown to increase dopamine release in the nucleus accumbens, as mentioned earlier. APB has also been found to increase the expression of the immediate early gene c-fos in the nucleus accumbens and the prefrontal cortex, suggesting that it may activate these brain regions. In addition, APB has been found to increase the expression of the transcription factor CREB in the prefrontal cortex, a protein that is involved in long-term memory formation.
実験室実験の利点と制限
APB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity and identity can be confirmed using various analytical techniques. APB has been extensively studied in different experimental models, and its effects have been well characterized. However, there are also some limitations associated with the use of APB in lab experiments. For example, the mechanism of action of APB is not well understood, and its effects may vary depending on the experimental model used.
将来の方向性
There are several future directions for research on APB. One area of research could be to investigate the effects of APB on different neurotransmitter systems, particularly the serotonin and noradrenaline systems. Another area of research could be to investigate the role of APB in addiction and drug abuse. Finally, it would be interesting to investigate the effects of APB on different brain regions and to determine the mechanisms underlying its effects.
Conclusion
In conclusion, APB is a synthetic compound that has been widely used in scientific research. It has been found to exhibit various biochemical and physiological effects in different experimental models, and its mechanism of action is not well understood. APB has several advantages for lab experiments, but there are also some limitations associated with its use. There are several future directions for research on APB, and further studies are needed to fully understand its effects and mechanisms of action.
科学的研究の応用
APB has been extensively used in scientific research, particularly in the field of neuroscience. It has been found to exhibit various pharmacological properties, including the ability to modulate the activity of different neurotransmitter systems. APB has been used in studies investigating the role of dopamine in reward processing, the effects of serotonin on mood and anxiety, and the mechanisms underlying addiction and drug abuse.
特性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17(2)16-29-20-10-8-19(9-11-20)23(28)24-21-6-4-5-7-22(21)26-14-12-25(13-15-26)18(3)27/h4-11,17H,12-16H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFAUEZUFFXHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-(2-methylpropoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(3-bromo-4-methylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4672993.png)
![N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4672997.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4673000.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4673007.png)
![N-(2-chlorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4673021.png)

![methyl (4-{[({2-[(4-methylphenyl)thio]ethyl}amino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4673046.png)
![N-(4-chloro-2-methylphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4673056.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B4673064.png)

![5-[(5-iodo-2-furyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4673092.png)
![1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4673106.png)

![N~1~-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4673110.png)